Cas no 1414350-81-4 (Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 1-Oxo-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid tert-butyl ester
- Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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- インチ: 1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-6-9-4-5-10(16(19)20)8-11(9)12(15)17/h4-5,8H,6-7H2,1-3H3
- InChIKey: ZQKLSCAFXUCSAQ-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C(C2C=C(C=CC=2CC1)[N+](=O)[O-])=O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 451
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 92.4
Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223405-1g |
tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
1414350-81-4 | 95% | 1g |
$389 | 2021-08-04 | |
Alichem | A189010588-1g |
tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
1414350-81-4 | 95% | 1g |
$464.28 | 2022-04-02 | |
Chemenu | CM223405-1g |
tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
1414350-81-4 | 95% | 1g |
$*** | 2023-03-30 |
Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylateに関する追加情報
Tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1414350-81-4): A Comprehensive Overview
Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by its CAS number 1414350-81-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline class, a heterocyclic aromatic system known for its diverse biological activities and pharmacological relevance. The unique structural features of Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, particularly the presence of a nitro group and a carboxylate moiety, contribute to its intriguing chemical properties and potential therapeutic applications.
The nitro group in the molecular structure of Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in modulating its reactivity and biological interactions. Nitroaromatic compounds are well-documented for their involvement in various biochemical pathways, including enzyme inhibition and signal transduction. Recent studies have highlighted the significance of nitro-substituted isoquinolines in developing novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases. The electron-withdrawing nature of the nitro group enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug design.
Moreover, the carboxylate functionality in Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate introduces an acidic property to the molecule, which can be exploited for designing prodrugs or enhancing solubility. The carboxylate group is also known to participate in various non-covalent interactions with biological molecules, such as proteins and nucleic acids, thereby influencing the compound's binding affinity and pharmacokinetic profile. These structural attributes make Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in isoquinoline derivatives as potential therapeutic agents due to their broad spectrum of biological activities. Research has demonstrated that isoquinolines can modulate various cellular processes, including apoptosis, inflammation, and oxidative stress. The structural diversity of isoquinolines allows for the development of compounds with tailored pharmacological properties. For instance, modifications at different positions of the isoquinoline core can lead to significant changes in biological activity, making it essential to carefully select and optimize synthetic pathways.
Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated in several preclinical studies for its potential applications in treating neurological disorders. Isoquinoline derivatives have shown promise in modulating neurotransmitter systems and have been explored as candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The nitro group in this compound may enhance its ability to cross the blood-brain barrier, a critical factor for effective treatment of central nervous system disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nitration reactions, and esterification play key roles in constructing the desired molecular framework. The development of efficient synthetic routes is crucial for scaling up production and making this compound accessible for further research and development.
The pharmacokinetic properties of Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate are another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to determine its suitability for clinical use. In vitro studies have provided insights into how this compound interacts with metabolic enzymes and efflux transporters, which are essential for understanding its bioavailability and potential side effects. Comprehensive toxicological assessments are also necessary to ensure safety before moving into human trials.
The role of computational chemistry and molecular modeling has become increasingly important in studying compounds like Tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate. These tools allow researchers to predict binding affinities, identify potential drug-target interactions, and optimize molecular structures before conducting expensive experimental trials. Advanced computational methods have enabled the design of more effective isoquinoline derivatives with improved pharmacological profiles. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and increase the likelihood of success in clinical trials.
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